1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound It is characterized by the presence of a pyrazine ring substituted with a dimethylamino group, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and haloalkanes.
Coupling Reactions: The final compound is obtained by coupling the pyrazine and pyrrolidine intermediates with the methoxyphenyl group using reagents like palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound is investigated for its applications in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyrrolidin-1-yl)propyl)-3-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the pyrazine ring.
1-(3-(Dimethylamino)propyl)-3-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the pyrrolidine ring.
Uniqueness
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of both the pyrazine and pyrrolidine rings, which contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-23(2)18-12-21-13-19(22-18)27-17-10-11-24(14-17)20(25)9-6-15-4-7-16(26-3)8-5-15/h4-5,7-8,12-13,17H,6,9-11,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITAVPKNISXGFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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